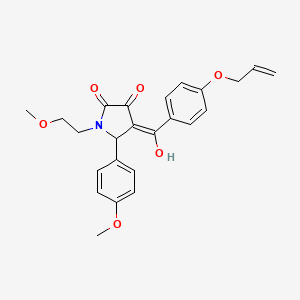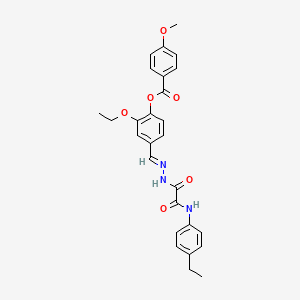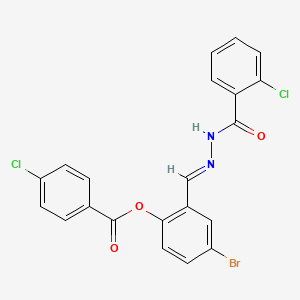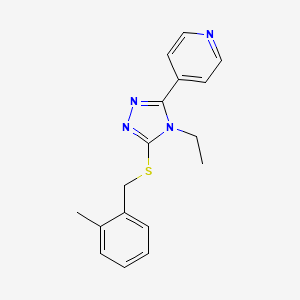
4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-méthoxyéthyl)-5-(4-méthoxyphényl)-1H-pyrrol-2(5H)-one est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend plusieurs groupes fonctionnels, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, biologie et médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-méthoxyéthyl)-5-(4-méthoxyphényl)-1H-pyrrol-2(5H)-one implique généralement des réactions organiques en plusieurs étapes. Une approche courante comprend:
Formation du cycle pyrrole : Le cycle pyrrole peut être synthétisé par une synthèse de Paal-Knorr, où un composé 1,4-dicarbonyle réagit avec une amine en milieu acide.
Introduction du groupe allyloxy : Le groupe allyloxy peut être introduit par une réaction d'éthérification, où un halogénure d'allyle réagit avec un phénol en présence d'une base.
Benzoylation : Le groupe benzoyle est introduit par une acylation de Friedel-Crafts, où le chlorure de benzoyle réagit avec le cycle aromatique en présence d'un catalyseur acide de Lewis.
Addition du groupe méthoxyéthyle : Le groupe méthoxyéthyle peut être ajouté par une réaction d'alkylation, où un halogénure d'alkyle approprié réagit avec l'atome d'azote du cycle pyrrole.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus pour garantir un rendement élevé et une pureté élevée. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et la mise à l'échelle des réactions à des volumes industriels.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe hydroxyle dans le composé peut subir une oxydation pour former une cétone.
Réduction : Les groupes carbonyle peuvent être réduits en alcools à l'aide d'agents réducteurs comme l'hydrure de lithium aluminium (LiAlH4).
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.
Réduction : Hydrure de lithium aluminium (LiAlH4) ou borohydrure de sodium (NaBH4).
Substitution : La nitration peut être effectuée en utilisant un mélange d'acide nitrique concentré (HNO3) et d'acide sulfurique (H2SO4).
Principaux produits
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés nitro ou halogénés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Ses multiples groupes fonctionnels permettent des modifications chimiques diverses, ce qui le rend précieux en synthèse organique.
Biologie
En recherche biologique, ce composé pourrait être utilisé pour étudier les interactions des petites molécules avec les macromolécules biologiques. Sa structure lui permet d'interagir avec les protéines et les acides nucléiques, ce qui le rend utile dans la découverte et le développement de médicaments.
Médecine
En médecine, ce composé peut avoir un potentiel en tant qu'agent thérapeutique. Sa structure unique pourrait lui permettre d'interagir avec des cibles biologiques spécifiques, conduisant au développement de nouveaux médicaments pour diverses maladies.
Industrie
Dans l'industrie, ce composé pourrait être utilisé dans la production de matériaux avancés. Ses multiples groupes fonctionnels permettent la création de polymères aux propriétés spécifiques, utiles dans les revêtements, les adhésifs et d'autres applications.
Mécanisme d'action
Le mécanisme d'action de 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-méthoxyéthyl)-5-(4-méthoxyphényl)-1H-pyrrol-2(5H)-one dépendrait de son application spécifique. En général, il pourrait interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, modulant leur activité. Les cibles moléculaires et les voies impliquées devraient être identifiées par des études biochimiques détaillées.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound could be used to study the interactions of small molecules with biological macromolecules. Its structure allows it to interact with proteins and nucleic acids, making it useful in drug discovery and development.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its unique structure could allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound could be used in the production of advanced materials. Its multiple functional groups allow for the creation of polymers with specific properties, useful in coatings, adhesives, and other applications.
Mécanisme D'action
The mechanism of action of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one would depend on its specific application. Generally, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(4-Hydroxybenzoyl)-3-hydroxy-1-(2-méthoxyéthyl)-5-(4-méthoxyphényl)-1H-pyrrol-2(5H)-one : Structure similaire mais sans le groupe allyloxy.
4-(4-(Méthoxy)benzoyl)-3-hydroxy-1-(2-méthoxyéthyl)-5-(4-méthoxyphényl)-1H-pyrrol-2(5H)-one : Structure similaire mais possède un groupe méthoxy au lieu d'un groupe allyloxy.
Unicité
La présence du groupe allyloxy dans 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-méthoxyéthyl)-5-(4-méthoxyphényl)-1H-pyrrol-2(5H)-one le rend unique par rapport à ses analogues. Ce groupe peut participer à des réactions chimiques supplémentaires, offrant plus de polyvalence dans les applications synthétiques et modifiant potentiellement son activité biologique.
Cette vue d'ensemble détaillée fournit une compréhension approfondie de 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-méthoxyéthyl)-5-(4-méthoxyphényl)-1H-pyrrol-2(5H)-one, couvrant sa synthèse, ses réactions, ses applications et ses comparaisons avec des composés similaires.
Propriétés
Numéro CAS |
618077-39-7 |
|---|---|
Formule moléculaire |
C24H25NO6 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25NO6/c1-4-14-31-19-11-7-17(8-12-19)22(26)20-21(16-5-9-18(30-3)10-6-16)25(13-15-29-2)24(28)23(20)27/h4-12,21,26H,1,13-15H2,2-3H3/b22-20+ |
Clé InChI |
UMCNTHRUTZFXQP-LSDHQDQOSA-N |
SMILES isomérique |
COCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC |
SMILES canonique |
COCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013250.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12013254.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12013273.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12013284.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013288.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013296.png)

![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013306.png)



